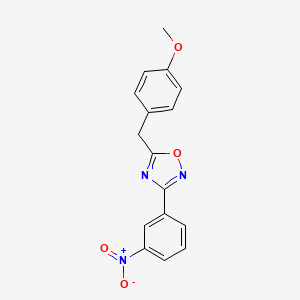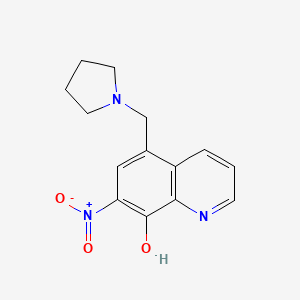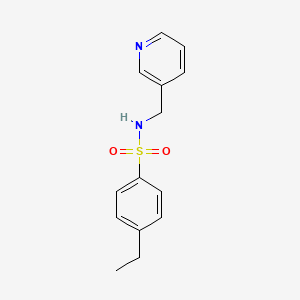![molecular formula C19H22N6O B5542196 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound belongs to a class of organic compounds known for their complex molecular structures and potential biological activities.
Synthesis Analysis
- The synthesis of related compounds typically involves multi-step reactions starting from simpler organic molecules. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation and chlorination steps (Huang et al., 2020).
Molecular Structure Analysis
- The molecular structure is typically analyzed using techniques like X-ray crystallography, density functional theory (DFT), and molecular electrostatic potential (MEP) surface mapping. These techniques help understand the geometric bond lengths, angles, and the character of the compound (Huang et al., 2020).
Chemical Reactions and Properties
- Compounds in this category can exhibit various chemical reactions depending on their functional groups and structure. For example, the title compound in Huang et al.'s study showed marked inhibition against certain cancer cell lines, indicative of its reactive nature and potential as a biological agent (Huang et al., 2020).
Applications De Recherche Scientifique
Radiolabelled Compounds for Receptor Imaging
One study focused on the development of radiolabelled, nonpeptide angiotensin II antagonists, which are potent and selective ligands for the AT1 receptor. These compounds were prepared for purposes such as receptor imaging, showcasing the application of similar chemical structures in medical diagnostics and research (Hamill et al., 1996).
Antiproliferative Activity
Another study synthesized and analyzed N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide for its crystal structure, antiproliferative activity, and molecular docking study. This compound displayed significant inhibition against various human cancer cell lines, indicating its potential as an anticancer agent (Huang et al., 2020).
Catalytic Properties of Ruthenium Complexes
Research into ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand explored their preparation and catalytic properties. Such studies highlight the role of these compounds in catalysis, offering insights into their utility in chemical reactions and synthesis processes (Mejuto et al., 2015).
Synthesis of Aromatic Polyimides
The synthesis of new diamines and their polymerization with various anhydrides to produce aromatic polyimides demonstrates the application of these chemical structures in materials science, particularly in developing polymers with specific thermal and physical properties (Butt et al., 2005).
Anticancer Agents
The discovery of specific compounds as kinesin spindle protein (KSP) inhibitors showcases their role in arresting cells in mitosis, leading to cellular death and indicating their potential as anticancer agents. Such research contributes to the development of new cancer treatments (Theoclitou et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-13-6-4-5-7-16(13)19(26)21-9-8-20-17-10-18(23-11-22-17)25-12-24-14(2)15(25)3/h4-7,10-12H,8-9H2,1-3H3,(H,21,26)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEKURDUPGESBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3C=NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)
![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)
![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5542170.png)

![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)
![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)